Chromosomal Locus Confers Genetic Stability Absent in Plasmid-Associated Pediocin PA-1, Coagulin A, and Plantaricin 423
Synteny analysis across multiple Pediococcus pentosaceus genomes revealed that penocin A resides in a conserved chromosomal locus, whereas the loci of pediocin PA-1, coagulin A, and plantaricin 423 are associated with IS30-family insertion sequences and are likely of plasmid origin [1]. Chromosomal integration eliminates the risk of plasmid segregational loss during fermentation scale-up and reduces the potential for horizontal gene transfer to unintended hosts, a concern particularly relevant for food-grade and probiotic applications [1].
| Evidence Dimension | Genetic locus stability and mobility risk |
|---|---|
| Target Compound Data | Conserved chromosomal locus |
| Comparator Or Baseline | Pediocin PA-1, coagulin A, plantaricin 423: associated with IS30 insertion sequences, likely plasmid origin |
| Quantified Difference | Qualitative categorical difference; chromosomal integration provides stable, single-copy inheritance without selection pressure |
| Conditions | In silico synteny analysis of publicly available P. pentosaceus genomes (GenBank); multiple sequence alignment and phylogenomic reconstruction |
Why This Matters
Procurement decisions for industrial strain development must weigh genetic stability; penocin A's chromosomal locus directly reduces the regulatory and process risks associated with plasmid loss and horizontal gene dissemination.
- [1] Favaro L, Campanaro S, Fugaban JII, et al. Pan-genomic and comparative analysis of Pediococcus pentosaceus focused on the in silico assessment of pediocin-like bacteriocins. J Genet Eng Biotechnol. 2022;20:146. doi:10.1016/j.jgeb.2022.10.003 View Source
